タクリジン

概要

説明

科学的研究の応用

タクリジンは、以下のような幅広い科学研究における応用があります。

化学: タクリジンとその誘導体は、マルチターゲット薬剤を開発するための足場として使用されています。

生物学: タクリジンは、アセチルコリンエステラーゼやブチリルコリンエステラーゼなど、様々な生物学的標的との相互作用について研究されています。

医学: タクリジンは、アルツハイマー病の治療のために承認された最初の薬剤でしたが、その後、肝毒性のために市販から撤回されました.

作用機序

タクリジンは、コリン作動性機能を強化することでその効果を発揮します。 アセチルコリンエステラーゼによるアセチルコリンの加水分解を可逆的に阻害することで、コリン作動性シナプスにおけるアセチルコリンの濃度を上昇させます . この阻害は、アセチルコリンの蓄積につながり、アルツハイマー病患者の認知機能を改善するのに役立ちます .

生化学分析

Biochemical Properties

Tacrine plays a crucial role in biochemical reactions by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. By binding to acetylcholinesterase, tacrine prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at cholinergic synapses. This interaction enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are prominent. Tacrine also interacts with other biomolecules such as butyrylcholinesterase and histamine N-methyltransferase, further influencing neurotransmitter levels and signaling pathways .

Cellular Effects

Tacrine exerts significant effects on various cell types and cellular processes. In neuronal cells, tacrine enhances cholinergic transmission by increasing acetylcholine levels, which improves cognitive function. Tacrine also induces hepatotoxicity, characterized by oxidative stress and mitochondrial dysfunction in hepatocytes. This hepatotoxic effect is mediated through the inhibition of glycogen synthase kinase-3β and the induction of oxidative stress, leading to cell death and liver damage . Additionally, tacrine has been shown to disrupt the proper assembly of oligomeric acetylcholinesterase in the endoplasmic reticulum, causing endoplasmic reticulum stress and apoptosis in neuronal cells .

Molecular Mechanism

The molecular mechanism of tacrine involves its reversible binding to acetylcholinesterase, thereby inhibiting the hydrolysis of acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. Tacrine’s binding to acetylcholinesterase occurs near the enzyme’s catalytic active site, preventing the breakdown of acetylcholine. Additionally, tacrine interacts with other enzymes such as butyrylcholinesterase and histamine N-methyltransferase, further modulating neurotransmitter levels and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tacrine change over time. Tacrine is rapidly absorbed and distributed within the body, with peak plasma concentrations achieved within a few hours. Its hepatotoxic effects become evident within 24 hours of administration, characterized by increased enzyme activities of serum aspartate aminotransferase and alanine aminotransferase. These enzyme levels return to normal within 72 hours, indicating a transient hepatotoxic effect . Long-term studies have shown that tacrine’s hepatotoxicity can lead to chronic liver damage if not properly managed .

Dosage Effects in Animal Models

The effects of tacrine vary with different dosages in animal models. At low doses, tacrine improves cognitive function and reverses deficits in memory and learning. At higher doses, tacrine induces hepatotoxicity, characterized by elevated liver enzyme levels and histopathological changes in liver tissue. The median lethal dose of tacrine in rats is approximately 40 mg/kg, indicating a narrow therapeutic window. Chronic administration of high doses of tacrine can lead to severe liver damage and other adverse effects .

Metabolic Pathways

Tacrine is primarily metabolized in the liver via hydroxylation by the enzyme cytochrome P450 1A2. The major metabolites of tacrine include 1-hydroxy-tacrine, 2-hydroxy-tacrine, and 4-hydroxy-tacrine, which are further conjugated with glucuronic acid and excreted in the urine. The metabolism of tacrine is crucial for its elimination from the body, and any impairment in liver function can lead to increased toxicity .

Transport and Distribution

Tacrine is rapidly absorbed and widely distributed within the body, with a large volume of distribution. It crosses the blood-brain barrier and accumulates in the brain, where it exerts its therapeutic effects. Tacrine is also distributed to other tissues such as the liver, kidneys, and adrenal glands. The transport of tacrine into the brain is facilitated by its lipophilic nature, allowing it to cross cell membranes easily .

Subcellular Localization

Within cells, tacrine is primarily localized in the endoplasmic reticulum and mitochondria. In the endoplasmic reticulum, tacrine disrupts the proper assembly of oligomeric acetylcholinesterase, leading to endoplasmic reticulum stress and apoptosis. In mitochondria, tacrine induces oxidative stress and mitochondrial dysfunction, contributing to its hepatotoxic effects. The subcellular localization of tacrine is crucial for its activity and toxicity, as it directly influences cellular processes and organelle function .

準備方法

合成経路と反応条件: タクリジンは、様々な方法で合成することができます。 持続可能かつ効率的な方法の1つは、深共融溶媒(DES)を用いて、好気的条件下で、98%の収率で合成する方法です . この方法は、揮発性有機化合物をより環境に優しい溶媒に置き換えることで、よりグリーンな選択肢となっています。 最適化されたプロトコルは、基質3グラムまで簡単にスケールアップすることができ、収率の低下なく、肝毒性が低いタクリジン誘導体にまで成功裏に拡張されます .

工業生産方法: タクリジンの工業生産には、通常、前述のグリーンケミストリー方法を用いた大規模合成が含まれます。 工業生産におけるDESの使用は、収率を向上させるだけでなく、環境への影響を軽減し、持続可能で環境に優しいプロセスに対する需要の高まりに合致しています .

化学反応の分析

反応の種類: タクリジンは、以下のような様々な化学反応を起こします。

酸化: タクリジンは、酸化されてタクリジンN-オキシドを生成することができる。

還元: タクリジンの還元により、ジヒドロタクリジンを生成することができる。

置換: タクリジンは、置換反応を起こして様々な誘導体を生成することができる。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがある。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用される。

置換: 置換反応は、多くの場合、ハロゲン化剤やアルキル化剤を用いて、制御された条件下で行われる。

主な生成物:

酸化: this compoundN-オキシド。

還元: ジヒドロタクリジン。

置換: 官能基が修飾された様々なタクリジン誘導体。

類似化合物との比較

タクリジンは、ドネペジル、ガランタミン、リバスチグミンなどの他のアセチルコリンエステラーゼ阻害剤と比較されています。 タクリジンは、アルツハイマー病の治療薬として最初に承認されましたが、肝毒性のために市販から撤回されました . コリンエステラーゼ阻害におけるその高い効力と単純な構造は、マルチターゲット薬剤を開発するための有望な足場となっています .

類似化合物:

ドネペジル: アルツハイマー病に使用されるもう1つのアセチルコリンエステラーゼ阻害剤。

ガランタミン: 軽度から中等度のアルツハイマー病の治療に使用される天然アルカロイド。

リバスチグミン: アルツハイマー病やパーキンソン病に関連する認知症の治療に使用される可逆性コリンエステラーゼ阻害剤。

タクリジンのユニークな点は、その単純な構造と高い効力であり、市販から撤退されたにもかかわらず、さらなる研究開発のための貴重な化合物となっています .

生物活性

Tacrine, chemically known as 9-amino-1,2,3,4-tetrahydroacridine, was the first drug approved by the FDA for the treatment of Alzheimer's disease (AD). Its primary mechanism of action is as an acetylcholinesterase (AChE) inhibitor , which enhances cholinergic neurotransmission. Despite its initial promise, tacrine's clinical use has been limited due to side effects and variable efficacy. This article explores the biological activity of tacrine, focusing on its mechanisms, derivatives, and recent research findings.

Tacrine exhibits multiple mechanisms that contribute to its pharmacological effects:

- Acetylcholinesterase Inhibition : Tacrine inhibits AChE noncompetitively, which increases acetylcholine (ACh) levels in the synaptic cleft. It also shows selectivity for butyrylcholinesterase (BChE), with some derivatives demonstrating enhanced inhibition against BChE compared to AChE .

- Neurotransmitter Modulation : Beyond cholinergic pathways, tacrine influences other neurotransmitter systems:

- Neuroprotective Effects : Tacrine has demonstrated neuroprotective properties by reducing neuronal apoptosis and promoting neurogenesis in animal models. Studies indicate that it can enhance neurogenesis in the dentate gyrus and subventricular zone by 26-45% .

Case Studies and Research Findings

Recent studies have expanded our understanding of tacrine's biological activity, particularly through its derivatives:

-

Tacrine Derivatives : Research has focused on creating tacrine hybrids to enhance its efficacy and reduce side effects. For instance:

- Tacrine-Melatonin Hybrids : These compounds have shown potent AChE inhibition with IC50 values as low as 0.008 nM and possess antioxidant properties .

- Multi-target Hybrids : Some studies have synthesized tacrine-coumarin hybrids that inhibit both AChE and monoamine oxidase B (MAO-B), suggesting a multi-target approach could be beneficial for AD treatment .

- Pharmacokinetics and Biodistribution : Studies using radiolabeled tacrine have illustrated its distribution in the brain and other organs. The biodistribution studies indicate that tacrine crosses the blood-brain barrier effectively, which is essential for its therapeutic action against neurological disorders .

Comparative Table of Tacrine Derivatives

| Compound Type | AChE Inhibition (IC50) | BChE Inhibition (IC50) | Additional Effects |

|---|---|---|---|

| Tacrine | ~30 nM | ~10 nM | Cognitive enhancement |

| Tacrine-Melatonin Hybrid | 0.008 nM | Not specified | Antioxidant activity |

| Tacrine-Coumarin Hybrid | Not specified | Not specified | Inhibition of MAO-B |

Side Effects and Limitations

Despite its biological activity, tacrine is associated with several side effects including nausea, liver toxicity, and gastrointestinal disturbances. These adverse effects have led to the exploration of safer analogs and derivatives that maintain efficacy while minimizing toxicity .

特性

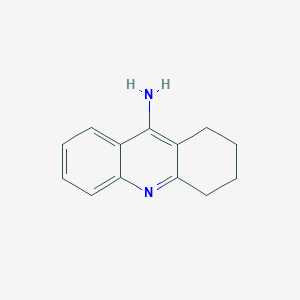

IUPAC Name |

1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJREFDVOIBQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1684-40-8 (hydrochloride) | |

| Record name | Tacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1037272 | |

| Record name | Tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e-01 g/L | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of tacrine is not fully known, but it is suggested that the drug is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases. This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses. The result is a prolonged effect of acetylcholine. | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

321-64-2, 206658-92-6 | |

| Record name | Tacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VX7YNB537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183.5 °C | |

| Record name | Tacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。